molecular formula C13H18O B14511462 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol CAS No. 62678-03-9

2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B14511462
CAS No.: 62678-03-9
M. Wt: 190.28 g/mol
InChI Key: ZWJUPHSOQQOLDZ-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 on the indane ring and an ethan-1-ol group attached to the 1-position of the indane ring. It is a colorless liquid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of indene derivatives in large-scale reactors. The process involves the use of high-pressure hydrogen gas and a metal catalyst to facilitate the reduction of the double bonds in the indene ring, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated ethan-1-ol derivatives.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

62678-03-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol

InChI

InChI=1S/C13H18O/c1-9-7-10(2)12-4-3-11(5-6-14)13(12)8-9/h7-8,11,14H,3-6H2,1-2H3

InChI Key

ZWJUPHSOQQOLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(C2=C1)CCO)C

Origin of Product

United States

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